molecular formula C19H20FNO3 B13667892 1-Cbz-3-(4-fluorophenyl)piperidin-3-ol

1-Cbz-3-(4-fluorophenyl)piperidin-3-ol

Cat. No.: B13667892
M. Wt: 329.4 g/mol
InChI Key: DIKIUHLEDGUGFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cbz-3-(4-fluorophenyl)piperidin-3-ol is a chemical compound that belongs to the class of piperidines It is characterized by the presence of a carbobenzyloxy (Cbz) group, a fluorophenyl group, and a hydroxyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cbz-3-(4-fluorophenyl)piperidin-3-ol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.

    Attachment of the Cbz Group: The carbobenzyloxy group is attached using a carbobenzyloxy chloride reagent under basic conditions.

    Hydroxylation: The hydroxyl group is introduced through an oxidation reaction using suitable oxidizing agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Cbz-3-(4-fluorophenyl)piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the Cbz group or to modify the fluorophenyl group.

    Substitution: The fluorine atom in the fluorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of deprotected or modified compounds.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-Cbz-3-(4-fluorophenyl)piperidin-3-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cbz-3-(4-fluorophenyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cbz-3-(4-chlorophenyl)piperidin-3-ol
  • 1-Cbz-3-(4-bromophenyl)piperidin-3-ol
  • 1-Cbz-3-(4-methylphenyl)piperidin-3-ol

Uniqueness

1-Cbz-3-(4-fluorophenyl)piperidin-3-ol is unique due to the presence of the fluorine atom in the phenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C19H20FNO3

Molecular Weight

329.4 g/mol

IUPAC Name

benzyl 3-(4-fluorophenyl)-3-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C19H20FNO3/c20-17-9-7-16(8-10-17)19(23)11-4-12-21(14-19)18(22)24-13-15-5-2-1-3-6-15/h1-3,5-10,23H,4,11-14H2

InChI Key

DIKIUHLEDGUGFY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)(C3=CC=C(C=C3)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.